ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10846299
InChI: InChI=1S/C16H13ClN2O5/c1-2-24-16(21)12-5-3-4-6-14(12)18-15(20)11-8-7-10(19(22)23)9-13(11)17/h3-9H,2H2,1H3,(H,18,20)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C16H13ClN2O5
Molecular Weight: 348.74 g/mol

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC10846299

Molecular Formula: C16H13ClN2O5

Molecular Weight: 348.74 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate -

Specification

Molecular Formula C16H13ClN2O5
Molecular Weight 348.74 g/mol
IUPAC Name ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Standard InChI InChI=1S/C16H13ClN2O5/c1-2-24-16(21)12-5-3-4-6-14(12)18-15(20)11-8-7-10(19(22)23)9-13(11)17/h3-9H,2H2,1H3,(H,18,20)
Standard InChI Key LMMQCPDIOMQXNL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate (IUPAC name: ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate) belongs to the benzoate ester family. Its molecular formula is C₁₆H₁₃ClN₂O₅, with a molecular weight of 348.74 g/mol. The structure comprises two aromatic rings: a benzoate moiety linked via an amide bond to a 2-chloro-4-nitrobenzoyl group. Key features include:

  • Ethyl ester group: Enhances lipophilicity, influencing membrane permeability.

  • Chloro substituent (position 2): Contributes to electron withdrawal and steric effects.

  • Nitro group (position 4): Stabilizes negative charge resonance, increasing reactivity.

The SMILES notation for this compound is CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)N+[O-])Cl, and its InChIKey is LMMQCPDIOMQXNL-UHFFFAOYSA-N.

Physicochemical Characteristics

While experimental data on melting and boiling points remain unreported, computational models predict:

  • LogP (partition coefficient): ~4.0, indicating moderate hydrophobicity.

  • Topological Polar Surface Area (TPSA): 101 Ų, reflecting high polarity due to nitro and amide groups .

  • Rotatable bonds: 5, suggesting conformational flexibility .

PropertyValueSource
Molecular Weight348.74 g/mol
Molecular FormulaC₁₆H₁₃ClN₂O₅
TPSA101 Ų
XLogP34.0

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Acylation of 2-aminobenzoic acid: Reacting 2-aminobenzoic acid with 2-chloro-4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) forms the intermediate amide.

  • Esterification: The carboxylic acid group of the intermediate is esterified with ethanol under acidic conditions (e.g., H₂SO₄) to yield the final product.

Reaction Scheme:

2-Aminobenzoic acid+2-Chloro-4-nitrobenzoyl chlorideBaseAmide intermediateH+EthanolEthyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate\text{2-Aminobenzoic acid} + \text{2-Chloro-4-nitrobenzoyl chloride} \xrightarrow{\text{Base}} \text{Amide intermediate} \xrightarrow[\text{H}^+]{\text{Ethanol}} \text{Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate}

Optimization and Yield

  • Solvent selection: Dichloromethane or THF is preferred for acylation due to inertness.

  • Temperature: Reactions proceed optimally at 0–25°C to minimize side reactions.

  • Yield: Reported yields range from 65–75%, with purity >95% confirmed via HPLC.

Biological Activity and Mechanisms

Antimicrobial Properties

Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive strains (e.g., Staphylococcus aureus). Mechanistic studies suggest:

  • RNA polymerase inhibition: The nitro group interacts with the Mg²⁺ ion in the enzyme’s active site, disrupting transcription.

  • Enhanced membrane penetration: Chloro and nitro groups increase lipophilicity, facilitating bacterial uptake.

Structure-Activity Relationships (SAR)

  • Nitro group position: Activity diminishes when the nitro group is moved to position 3 or 5, underscoring the importance of para-substitution.

  • Chloro vs. fluoro substitution: Chloro analogs exhibit 2–3× higher potency than fluoro derivatives, likely due to stronger electron withdrawal .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

  • Antitubercular agents: Derivatives show MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, comparable to first-line drugs.

  • Antifungal candidates: Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 40%.

Agricultural Uses

  • Herbicidal activity: At 100 ppm, the compound inhibits Amaranthus retroflexus growth by 70%.

  • Pesticide adjuvants: Enhances glyphosate absorption in resistant weeds by modulating cuticle permeability.

Comparative Analysis with Structural Analogs

CompoundSubstituentsAntibacterial MIC (µg/mL)LogP
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate2-Cl, 4-NO₂3.124.0
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate 4-Cl, 2-NO₂12.53.8
Ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate2-Cl, 5-NO₂25.04.2

Key findings:

  • Positional isomerism drastically alters bioactivity; 4-nitro substitution maximizes target engagement.

  • Chloro at position 2 improves metabolic stability compared to para-substituted analogs .

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